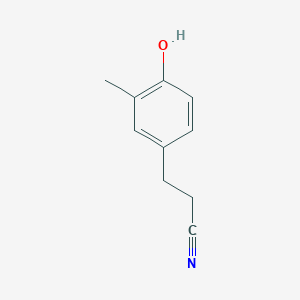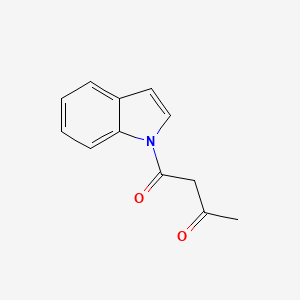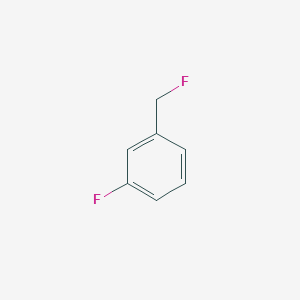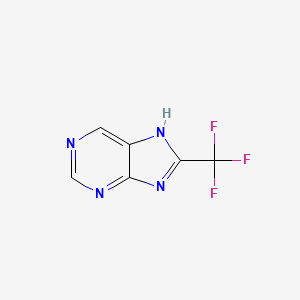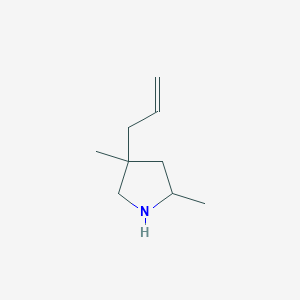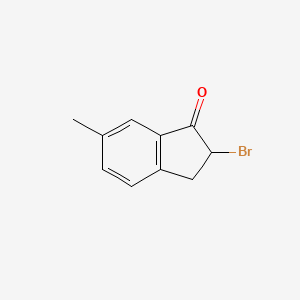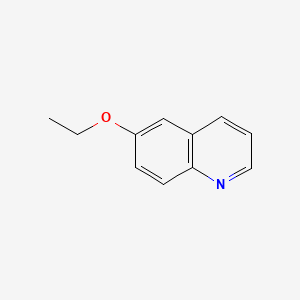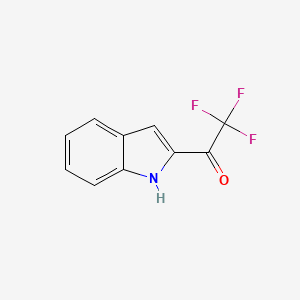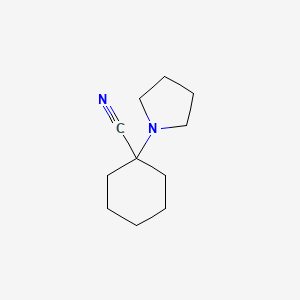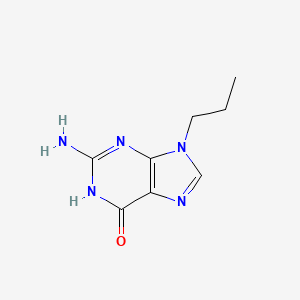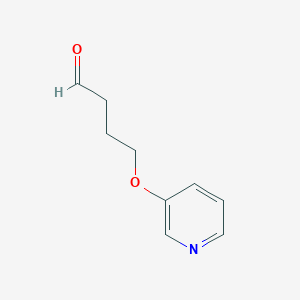
4-(Pyridin-3-yloxy)butanal
描述
4-(Pyridin-3-yloxy)butanal, also known as PYB, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. PYB is a versatile compound that can be used in the synthesis of various biologically active molecules. In
作用机制
The mechanism of action of 4-(Pyridin-3-yloxy)butanal is not fully understood. However, studies have suggested that 4-(Pyridin-3-yloxy)butanal can inhibit the activity of the proteasome by binding to its active site. This leads to the accumulation of misfolded and damaged proteins, which ultimately results in cell death. 4-(Pyridin-3-yloxy)butanal has also been shown to induce apoptosis, a programmed cell death process that plays a crucial role in the regulation of cell growth and development.
Biochemical and Physiological Effects
4-(Pyridin-3-yloxy)butanal has been shown to have various biochemical and physiological effects. Studies have demonstrated that 4-(Pyridin-3-yloxy)butanal can inhibit the growth of cancer cells, induce cell death, and reduce tumor size in animal models. 4-(Pyridin-3-yloxy)butanal has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Furthermore, 4-(Pyridin-3-yloxy)butanal has been shown to have neuroprotective effects and can protect against oxidative stress-induced damage in neuronal cells.
实验室实验的优点和局限性
4-(Pyridin-3-yloxy)butanal is a versatile compound that can be easily synthesized and used as a building block in the synthesis of various biologically active molecules. 4-(Pyridin-3-yloxy)butanal is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 4-(Pyridin-3-yloxy)butanal has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous-based assays. Furthermore, 4-(Pyridin-3-yloxy)butanal can be toxic at high concentrations, which can affect the viability of cells in vitro.
未来方向
4-(Pyridin-3-yloxy)butanal has significant potential for future research in the field of medicinal chemistry. Further studies are needed to explore its mechanism of action and to identify its molecular targets. Additionally, the anticancer properties of 4-(Pyridin-3-yloxy)butanal need to be further investigated in preclinical and clinical studies. Furthermore, the use of 4-(Pyridin-3-yloxy)butanal as a building block in the synthesis of novel biologically active molecules needs to be explored further. Finally, the development of more efficient and cost-effective synthesis methods for 4-(Pyridin-3-yloxy)butanal can facilitate its use in industrial applications.
Conclusion
In conclusion, 4-(Pyridin-3-yloxy)butanal is a versatile compound that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. 4-(Pyridin-3-yloxy)butanal can be easily synthesized and used as a building block in the synthesis of various biologically active molecules. 4-(Pyridin-3-yloxy)butanal has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. However, further studies are needed to explore its mechanism of action and to identify its molecular targets. 4-(Pyridin-3-yloxy)butanal has significant potential for future research and development in the field of medicinal chemistry.
科学研究应用
4-(Pyridin-3-yloxy)butanal has been extensively studied for its potential applications in medicinal chemistry. It has been used as a building block in the synthesis of various biologically active molecules, such as inhibitors of protein kinases and histone deacetylases. 4-(Pyridin-3-yloxy)butanal has also been investigated for its anticancer properties. Studies have shown that 4-(Pyridin-3-yloxy)butanal can induce cell death in cancer cells by inhibiting the activity of the proteasome, a cellular complex that plays a crucial role in the degradation of proteins.
属性
IUPAC Name |
4-pyridin-3-yloxybutanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-6-1-2-7-12-9-4-3-5-10-8-9/h3-6,8H,1-2,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOTYNWYMTXZMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-3-yloxy)butanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



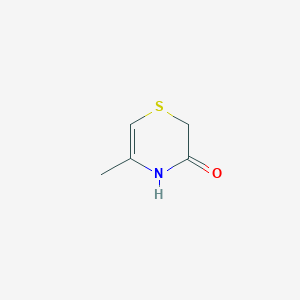
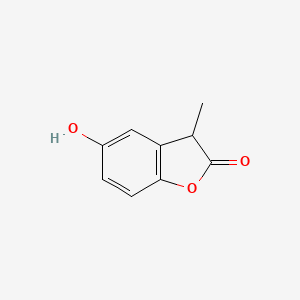
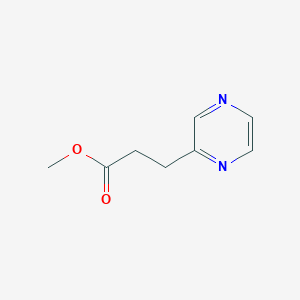
![2-Methyl-4h-pyrazolo[1,5-a]benzimidazole](/img/structure/B3349590.png)
